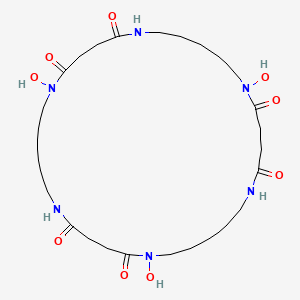
Nocardamine
Katalognummer B1208791
Molekulargewicht: 600.7 g/mol
InChI-Schlüssel: NHKCCADZVLTPPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05051523
Procedure details


A solution of 5.29 g (15 mmol) of iron(III) acetylacetonate in 300 ml of ethyl acetate is added to a suspension of 5.26 g (10 mmol) of desferrioxamine E in 500 ml of water, and the mixture is efficiently stirred for 5 hours at room temperature. The aqueous phase is then extracted repeatedly with ethyl acetate and then lyophilised to give ferrioxamine E.



Identifiers


|
REACTION_CXSMILES
|
C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3:22].[CH2:23]1[CH2:61][CH2:60][N:59]([OH:62])[C:57](=[O:58])[CH2:56][CH2:55][C:53](=[O:54])[NH:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][N:46]([OH:63])[C:44](=[O:45])[CH2:43][CH2:42][C:40](=[O:41])[NH:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][N:33]([OH:64])[C:31](=[O:32])[CH2:30][CH2:29][C:27](=[O:28])[NH:26][CH2:25][CH2:24]1>C(OCC)(=O)C.O>[CH2:23]1[CH2:61][CH2:60][N:59]([O-:62])[C:57](=[O:58])[CH2:56][CH2:55][C:53](=[O:54])[NH:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][N:46]([O-:63])[C:44](=[O:45])[CH2:43][CH2:42][C:40](=[O:41])[NH:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][N:33]([O-:64])[C:31](=[O:32])[CH2:30][CH2:29][C:27](=[O:28])[NH:26][CH2:25][CH2:24]1.[Fe+3:22] |f:0.1.2.3,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.29 g
|
|
Type
|
reactant
|
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
|
|
Name
|
|
|
Quantity
|
5.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is efficiently stirred for 5 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is then extracted repeatedly with ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
ferrioxamine E
|
|
Type
|
product
|
|
Smiles
|
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

